![molecular formula C25H23NO7 B13828282 N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Dicarbobenzoxy-L-tyrosine is a derivative of the amino acid L-tyrosine. It is characterized by the presence of carbobenzoxy (benzyloxycarbonyl) groups attached to both the amino and hydroxyl groups of the tyrosine molecule. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dicarbobenzoxy-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine. One common method is the reaction of L-tyrosine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N,O-Dicarbobenzoxy-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,O-Dicarbobenzoxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbobenzoxy groups can be reduced to yield the free amino and hydroxyl groups.
Substitution: The carbobenzoxy groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free L-tyrosine or partially deprotected intermediates.
Substitution: Various substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
N,O-Dicarbobenzoxy-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group in organic synthesis.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N,O-Dicarbobenzoxy-L-tyrosine primarily involves its role as a protecting group. The carbobenzoxy groups protect the amino and hydroxyl groups of L-tyrosine from unwanted reactions during peptide synthesis. These groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,O-Bis(benzyloxycarbonyl)-L-tyrosine
- O-(Carbobenzoxy)-L-tyrosine hydrochloride
- Carbobenzoxy-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
- N-acetyl-DL-tyrosine
- Carbobenzoxy-DL-norvalylglycyl-DL-tyrosine methyl ester .
Uniqueness
N,O-Dicarbobenzoxy-L-tyrosine is unique due to its dual protection of both the amino and hydroxyl groups, making it particularly useful in peptide synthesis. This dual protection allows for greater control over the synthesis process and the ability to selectively deprotect specific functional groups as needed .
Eigenschaften
Molekularformel |
C25H23NO7 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI-Schlüssel |
BFBGTMUCHUBFCZ-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)

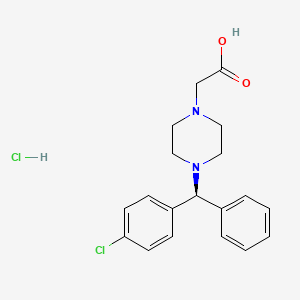
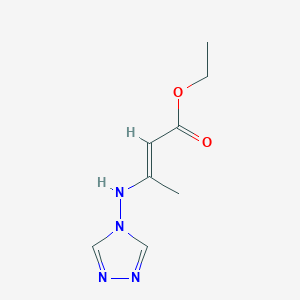
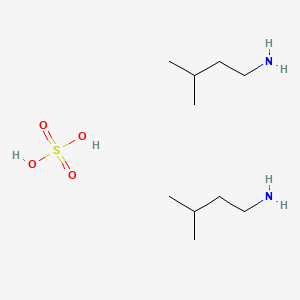
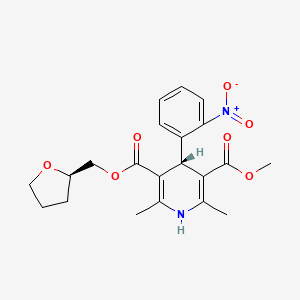
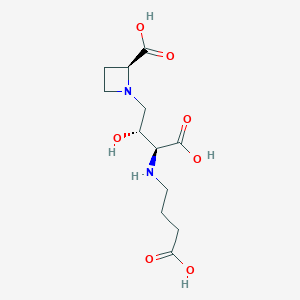
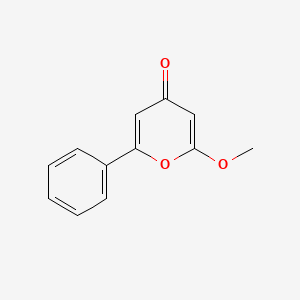
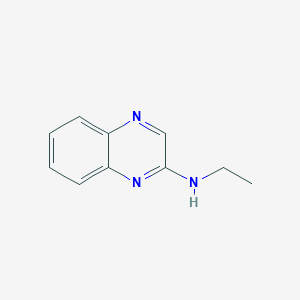
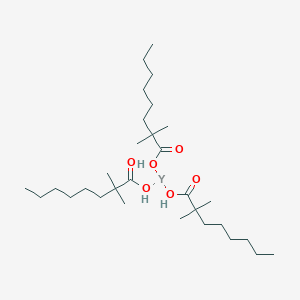
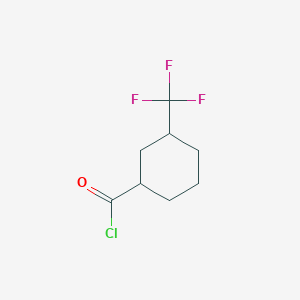
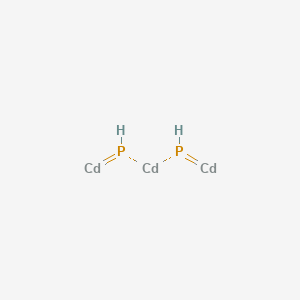
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
